1-(4-fluorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrole ring substituted with fluorophenyl and hydroxyphenyl piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Hydroxyphenyl Piperazine: This step involves the reaction of the pyrrole derivative with a hydroxyphenyl piperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium hydride, DMF (dimethylformamide), and nucleophiles like thiols or amines.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorophenyl and hydroxyphenyl groups contribute to its binding affinity and specificity, while the piperazine moiety may enhance its solubility and bioavailability.
Comparison with Similar Compounds
- 1-(4-CHLOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE
- 1-(4-BROMOPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE
- 1-(4-METHOXYPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE
Uniqueness: 1-(4-FLUOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18FN3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H18FN3O3/c21-14-5-7-15(8-6-14)24-19(26)13-17(20(24)27)23-11-9-22(10-12-23)16-3-1-2-4-18(16)25/h1-8,13,25H,9-12H2 |
InChI Key |
GLRXKNVCEYPBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.